BHT is a synthetic antioxidant. It scavenges peroxide, 2,2-diphenyl-1-picrylhydrazyl (DPPH;), superoxide, and ABTS radicals in cell-free assays, as well as inhibits lipid peroxidation of linoleic acid in vitro when used at a concentration of 45 µg/ml. BHT (0.025-3.2 mM) reduces freeze-thaw-induced malondialdehyde (MDA) production and increases sperm viability in boar spermatozoa preparations. Formulations containing BHT have been used as antioxidant cosmetic and food additives.
Butylated hydroxytoluene is hindered phenolc compound. It is known to inhibit lipid oxidation as the hydrogen is donated to free radicals. It can be prepared by isomeric mixtures of 4% 2-tert-butylated- and 96% 3-tert-butylated-hydroxyanisole. It is widely used as antioxidant.
2,6-Di-tert-butyl-4-methylphenol is an 4-alkylphenol. It is an antioxidant and exhibit toxicities mediated by oxidative metabolism to electrophilic quinone methides. It acts as Michael acceptor and its reaction with simple nucleophiles and proteins have been reported. Reaction of 2,6-di-tert-butyl-4-methylphenol with ytterbium(II)-benzophenone dianion complex has been reported. 2,6-Di-tert-butyl-4-methylphenol, a food additive, promotes acute pulmonary toxicity and tumor growth in mice.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
Butylated hydroxytoluene (BHT) is a phenolic antioxidant used as a food additive. It is frequently added to dried cereals, cooking oils and animal foods. BHT is also known to enhance the stability of pharmaceuticals, fat-soluble vitamins and cosmetics.
3,5-Di-tert-4-butylhydroxytoluene belongs to the class of phenolic antioxidants, added to food and other products such as oils, fats and butter oil to prevent rancidity caused by the oxidation of unsaturated fats.
Butylated Hydroxytoluene is an organic chemical composed of 4-methylphenol modified with tert-butyl groups at positions 2 and 6. Butylated hydroxytoluene (BHT) inhibits autoxidation of unsaturated organic compounds. BHT is used in food, cosmetics and industrial fluids to prevent oxidation and free radical formation.
Butylated hydroxytoluene is a white crystalline solid. (NTP, 1992)
Butylated hydroxytoluene, also known as 2, 6-di-tert-butyl-p-cresol or BHT, belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety. Butylated hydroxytoluene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Butylated hydroxytoluene has been primarily detected in saliva. Within the cell, butylated hydroxytoluene is primarily located in the membrane (predicted from logP). Butylated hydroxytoluene exists in all eukaryotes, ranging from yeast to humans. Butylated hydroxytoluene can be biosynthesized from phenol. Butylated hydroxytoluene is a mild, camphor, and musty tasting compound that can be found in soft-necked garlic. This makes butylated hydroxytoluene a potential biomarker for the consumption of this food product. Butylated hydroxytoluene is a potentially toxic compound.